molecular formula C8H15NO3 B091568 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid CAS No. 16665-18-2

1-(2-Hydroxyethyl)piperidine-4-carboxylic acid

Cat. No. B091568
CAS RN: 16665-18-2
M. Wt: 173.21 g/mol
InChI Key: LZJPEZQINGNPQY-UHFFFAOYSA-N
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Description

The compound 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid is a derivative of piperidine with a carboxylic acid functional group at the fourth position and a hydroxyethyl group at the nitrogen atom. This structure is closely related to various piperidine carboxylic acids that have been studied for their molecular and crystal structures, as well as their potential applications in chemistry and biochemistry.

Synthesis Analysis

The synthesis of related piperidine carboxylic acid derivatives has been reported through various methods. For instance, a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine has been used to synthesize (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, which shares a similar piperidine carboxylic acid core structure . Additionally, the synthesis of 4-hydroxypiperidine-3-carboxylic acid from the reduction of the corresponding piperidone using baker's yeast has been described, showcasing the versatility of methods available for synthesizing piperidine carboxylic acid derivatives . Furthermore, the novel amino acid 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester have been synthesized, highlighting the potential for creating a variety of substituted piperidine carboxylic acids .

Molecular Structure Analysis

The molecular structure of piperidine carboxylic acids has been extensively studied using techniques such as single-crystal X-ray diffraction. For example, 4-piperidinecarboxylic acid hydrochloride has been characterized to adopt a chair conformation with the carboxyl group in the equatorial position . Similarly, the zwitterionic form of 4-piperidinecarboxylic acid monohydrate has been reported to crystallize with the piperidine ring in a chair conformation and the alpha-carboxylate group equatorially oriented . These studies provide insight into the conformational preferences of the piperidine ring and the positioning of substituents, which are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

Piperidine carboxylic acids can participate in a variety of chemical reactions, including those that form hydrogen bonds and C-H...π interactions. For instance, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate forms H-bonded dimers in the crystal lattice, stabilized by these interactions . The ability to form hydrogen bonds is also evident in the zwitterionic 4-piperidinecarboxylic acid monohydrate, where a three-dimensional assembly of hydrogen bonds is constructed involving water molecules . These interactions are significant as they can influence the solubility, stability, and reactivity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine carboxylic acids are influenced by their molecular structure. The crystal and molecular structure analysis of 4-piperidinecarboxylic acid hydrochloride reveals orthorhombic crystals with specific lattice parameters, and the presence of hydrogen bonding in the crystal structure . The FTIR spectrum and computational calculations support the X-ray structure, providing a comprehensive understanding of the vibrational modes and electronic structure of the compound . These properties are essential for predicting the behavior of piperidine carboxylic acids in different environments and for their potential applications in pharmaceuticals and materials science.

Scientific Research Applications

  • Synthesis Methods : A new simple synthesis method of 1-Benzenemethyl Piperidine-4-Carboxylic Acid, a compound structurally related to 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid, has been developed. This method involves a series of reactions including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis, improving yield by more than 10% compared to previous methods (L. Chun, 2000).

  • Chemical Transformations and Applications : Piperidine derivatives, including those related to 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid, can be synthesized from serine and used as intermediates for producing a range of amines containing a substituted piperidine subunit. These derivatives have potential applications in the synthesis of various organic compounds (H. P. Acharya & D. Clive, 2010).

  • Crystal and Molecular Structure Analysis : The crystal and molecular structure of 4-Carboxypiperidinium chloride, a compound related to 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid, has been characterized. Such studies are crucial for understanding the physical and chemical properties of these compounds (M. Szafran, A. Komasa, & E. Bartoszak-Adamska, 2007).

  • Combinatorial Chemistry : Piperidine carboxylic acids, including 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid, have been used in solid-phase synthesis to form oligosaccharide analogues. This approach is important in the development of inhibitors of glycosidases (Elisabeth Byrgesen et al., 1997).

  • Catalysis in Organic Synthesis : Piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles have been used as catalysts in the efficient synthesis of organic compounds like dihydroquinazolin-4(1H)-ones and polyhydroquinolines, demonstrating the potential of PPCA derivatives in catalysis (A. Ghorbani‐Choghamarani & G. Azadi, 2015).

  • Spectroscopic Studies and CO2 Absorption : Functionalized piperidines, including those with hydroxyethyl substituents, have been studied for their CO2 absorption characteristics. These studies are significant for applications in environmental chemistry and carbon capture technologies (K. Robinson, A. McCluskey, & M. Attalla, 2011).

properties

IUPAC Name

1-(2-hydroxyethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c10-6-5-9-3-1-7(2-4-9)8(11)12/h7,10H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJPEZQINGNPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168147
Record name 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)piperidine-4-carboxylic acid

CAS RN

16665-18-2
Record name 1-(2-Hydroxyethyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid
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Record name 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid
Source EPA DSSTox
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Record name 1-(2-hydroxyethyl)piperidine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Sayakova, L Kiyekbayeva… - Egyptian Journal of …, 2021 - ejchem.journals.ekb.eg
The main research direction uses computational computer programs that establish the structural features of new modified piperidine compounds. The analysis of molecular models of …
Number of citations: 5 ejchem.journals.ekb.eg

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